
Ddx3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DDX3-IN-1 est un composé connu pour ses effets inhibiteurs sur l'enzyme DEAD-box polypeptide 3 (DDX3). DDX3 est une hélicase d'ARN dépendante de l'ATP impliquée dans divers processus cellulaires, notamment le métabolisme de l'ARN, la traduction et la régulation du cycle cellulaire. This compound a montré un potentiel dans la recherche antivirale et anticancéreuse en raison de sa capacité à inhiber l'activité de DDX3, ce qui en fait un composé précieux pour les études scientifiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de DDX3-IN-1 implique la préparation d'un dérivé de 7-azaindole. Un tel dérivé, {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol}, est synthétisé par une série de réactions. Les étapes clés incluent :
Formation du noyau pyrrolo[2,3-b]pyridine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation du noyau : Introduction de groupes fonctionnels dans la structure du noyau pour obtenir les propriétés chimiques souhaitées.
Réactions de couplage finales : Couplage du noyau fonctionnalisé avec d'autres entités chimiques pour former le composé final.
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement une mise à l'échelle des voies de synthèse mentionnées ci-dessus. Cela nécessiterait l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle qualité pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
DDX3-IN-1 peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule, modifiant potentiellement son activité.
Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène, ce qui peut modifier les propriétés du composé.
Substitution : Remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour créer des dérivés ayant des activités différentes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour garantir des rendements optimaux et la stabilité du produit.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées du composé. Les réactions de substitution peuvent entraîner une large gamme de dérivés avec des groupes fonctionnels variés.
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier le rôle de DDX3 dans le métabolisme de l'ARN et la traduction.
Biologie : Étudié pour ses effets sur la régulation du cycle cellulaire, l'apoptose et les réponses au stress cellulaire.
Médecine : Exploré comme un agent thérapeutique potentiel pour les traitements antiviraux et anticancéreux.
Industrie : Applications potentielles dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant DDX3.
Mécanisme d'action
This compound exerce ses effets en inhibant les activités ATPase et hélicase d'ARN de DDX3. Cette inhibition perturbe les fonctions normales de DDX3 dans le métabolisme de l'ARN, conduisant à une traduction et une expression génique modifiées. Le composé se lie au site de liaison de l'ATP de DDX3, empêchant l'hydrolyse de l'ATP et le déroulement subséquent des duplex d'ARN. Ce mécanisme est crucial pour ses activités antivirales et anticancéreuses .
Applications De Recherche Scientifique
DDX3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of DDX3 in RNA metabolism and translation.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cellular stress responses.
Medicine: Explored as a potential therapeutic agent for antiviral and anticancer treatments.
Industry: Potential applications in the development of new drugs and therapeutic strategies targeting DDX3.
Mécanisme D'action
DDX3-IN-1 exerts its effects by inhibiting the ATPase and RNA helicase activities of DDX3. This inhibition disrupts the normal functions of DDX3 in RNA metabolism, leading to altered translation and gene expression. The compound binds to the ATP-binding site of DDX3, preventing the hydrolysis of ATP and subsequent unwinding of RNA duplexes. This mechanism is crucial for its antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
Composés similaires
Plusieurs composés sont similaires à DDX3-IN-1 en termes de leurs effets inhibiteurs sur DDX3. Ceux-ci inclus:
Dérivés de la rhodanine : Connus pour se lier au domaine de liaison de l'ATP de DDX3.
Analogues de la triazine : Inhibent l'activité hélicase d'ARN de DDX3.
Analogues du biphényle : Ciblent également l'activité hélicase d'ARN de DDX3.
Unicité de this compound
This compound est unique en raison de sa grande spécificité et de sa puissance dans l'inhibition de DDX3. Il a montré une activité antivirale significative contre le VIH et le virus de l'hépatite C, ainsi que des effets anticancéreux potentiels. Sa capacité à cibler le site de liaison de l'ATP de DDX3 avec une forte affinité en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[4-(4-methyltriazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-5-3-4-6-16(12)19-17(23)18-14-7-9-15(10-8-14)22-11-13(2)20-21-22/h3-11H,1-2H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIUGRJFJAHCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C=C(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
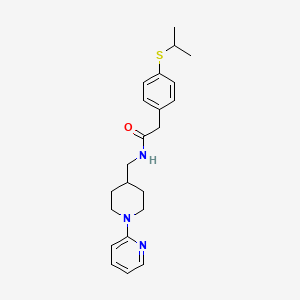
![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)
![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)

![Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2482458.png)
![2-(cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2482459.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)
![5-[Methyl(propan-2-yl)amino]-2-[1-(prop-2-enoyl)piperidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482464.png)
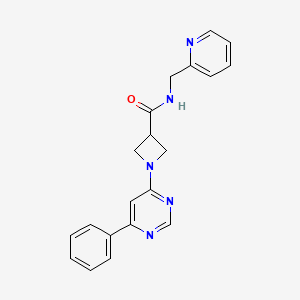
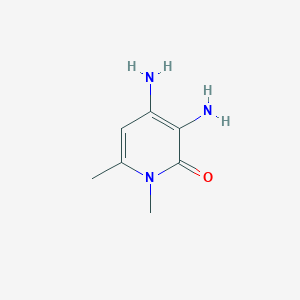
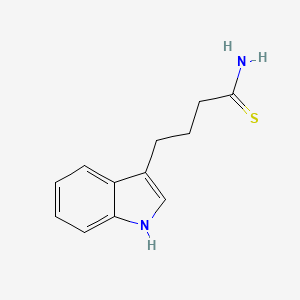
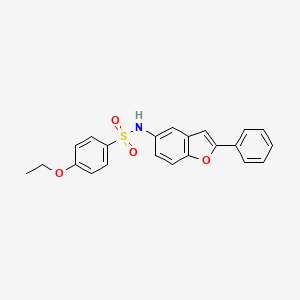
![4-{4-[(2-Chlorophenyl)methanesulfonyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)
![7-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2482475.png)
